Factual information regarding the scientific research applications of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride is currently limited. There is no available data on PubMed: , a major database for biomedical literature, or through scientific chemical vendor websites that typically showcase potential applications of new compounds.
2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride, with the chemical formula C7H13Cl2N3 and CAS Number 1864055-91-3, is a dihydrochloride salt of a pyrimidine derivative. This compound features a pyrimidine ring substituted with a propan-2-amine moiety, which contributes to its unique chemical properties. The molecular weight of this compound is approximately 210.10 g/mol. It is characterized by its high solubility in water and other polar solvents, making it suitable for various applications in pharmaceutical and chemical research .
Research indicates that compounds containing pyrimidine structures often exhibit significant biological activities, including:
The synthesis of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride can be achieved through several methods:
2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride finds applications in various fields:
Studies on the interactions of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride with biological systems have highlighted:
Several compounds share structural similarities with 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride, each exhibiting unique properties:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(R)-1-(Pyridin-2-yl)ethanamine | 45695-03-2 | 0.91 | Contains a pyridine instead of a pyrimidine ring |
(S)-1-(Pyridin-2-yl)ethanamine | 27854-90-6 | 0.91 | Enantiomer of the above compound |
(R)-1-(Pyridin-2-yl)ethanamine dihydrochloride | 1352640-52-8 | 0.89 | Dihydrochloride form of the pyridine derivative |
1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride | 1187931-95-8 | 0.84 | Methyl substitution on the pyridine ring |
4-(Propan-2-yl)pyrimidin-5-amine dihydrochloride | 8 | N/A | Different substitution pattern on the pyrimidine ring |
The uniqueness of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride lies in its specific combination of structural features that enhance its biological activity and potential therapeutic applications compared to these similar compounds .